molecular formula C21H22F3N3O2 B4560824 Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate

Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate

Cat. No.: B4560824
M. Wt: 405.4 g/mol
InChI Key: IGJVIQRUNXKDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with various functional groups such as isopropylphenyl, methyl, and trifluoromethyl. These substitutions confer distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-B]pyridine core.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the isopropylphenyl, methyl, and trifluoromethyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Esterification: The final step involves the esterification of the substituted pyrazolo[3,4-B]pyridine with ethyl acetate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. The trifluoromethyl group, in particular, imparts unique electronic and steric effects, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

ethyl 2-[3-methyl-6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O2/c1-5-29-18(28)11-27-20-19(13(4)26-27)16(21(22,23)24)10-17(25-20)15-8-6-14(7-9-15)12(2)3/h6-10,12H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVIQRUNXKDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate
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Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate
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Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate
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Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate
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Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate
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Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate

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